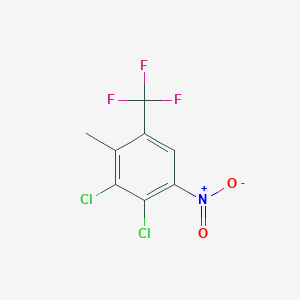

2,3-Dichloro-4-methyl-1-nitro-5-(trifluoromethyl)benzene

Description

Properties

IUPAC Name |

2,3-dichloro-4-methyl-1-nitro-5-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2F3NO2/c1-3-4(8(11,12)13)2-5(14(15)16)7(10)6(3)9/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDAGFTHJEWDKIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1C(F)(F)F)[N+](=O)[O-])Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40647438 | |

| Record name | 2,3-Dichloro-4-methyl-1-nitro-5-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115571-68-1 | |

| Record name | 2,3-Dichloro-4-methyl-1-nitro-5-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115571-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dichloro-4-methyl-1-nitro-5-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-4-methyl-1-nitro-5-(trifluoromethyl)benzene typically involves multi-step reactions. One common method includes:

Friedel-Crafts Acylation: This step introduces an acyl group to the benzene ring using an acyl chloride and a Lewis acid catalyst like aluminum chloride.

Nitration: The acylated benzene undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

Halogenation: Chlorine atoms are introduced through halogenation reactions using chlorine gas or other chlorinating agents.

Trifluoromethylation: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The processes are optimized for higher yields and cost-effectiveness. Continuous flow reactors and advanced purification techniques are commonly used to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-4-methyl-1-nitro-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups like nitro and trifluoromethyl.

Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium hydroxide or other strong bases are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) or metal hydrides such as lithium aluminum hydride (LiAlH4).

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products

Amines: From the reduction of the nitro group.

Carboxylic Acids: From the oxidation of the methyl group.

Substituted Benzenes: From nucleophilic substitution reactions.

Scientific Research Applications

2,3-Dichloro-4-methyl-1-nitro-5-(trifluoromethyl)benzene is extensively used in scientific research due to its unique properties:

Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

Biology: The compound is used to develop bioactive molecules, such as protein kinase inhibitors, which are crucial in cell signaling studies.

Medicine: It is involved in the synthesis of pharmaceutical intermediates and potential drug candidates.

Industry: The compound is used in the production of agrochemicals, dyes, and specialty chemicals

Mechanism of Action

The mechanism of action of 2,3-Dichloro-4-methyl-1-nitro-5-(trifluoromethyl)benzene involves its interaction with specific molecular targets. The electron-withdrawing groups on the benzene ring enhance its reactivity towards nucleophiles, facilitating various substitution reactions. The nitro group can undergo reduction to form amines, which can further participate in biochemical pathways. The trifluoromethyl group imparts lipophilicity, enhancing the compound’s ability to interact with biological membranes and proteins .

Comparison with Similar Compounds

Chemical Identity :

- CAS No.: 115571-68-1

- Molecular Formula: C₈H₄Cl₂F₃NO₂

- Molecular Weight : 274.02 g/mol

- Structure : A benzene ring substituted with chlorine (positions 2 and 3), methyl (position 4), nitro (position 1), and trifluoromethyl (position 5) groups .

Physical and Chemical Properties :

- Storage : Stable when sealed in dry conditions at 2–8°C .

- Hazards : Classified under UN# 2811 (6.1 Hazard Class) with acute toxicity (H301: toxic if swallowed, H311: toxic in contact with skin, H331: toxic if inhaled) .

Applications :

Primarily used as an intermediate in agrochemical synthesis, leveraging its electron-withdrawing trifluoromethyl and nitro groups to enhance reactivity in electrophilic substitution or coupling reactions .

Key Structural and Functional Differences

The compound’s unique reactivity and applications stem from its substitution pattern. Below is a comparative analysis with structurally related aromatic compounds:

Detailed Analysis

Substituent Effects on Reactivity: The trifluoromethyl (-CF₃) and nitro (-NO₂) groups in the target compound create strong electron-withdrawing effects, enhancing electrophilicity for nucleophilic aromatic substitution. This contrasts with 1,5-Dichloro-3-methoxy-2-nitrobenzene, where the electron-donating methoxy (-OCH₃) group reduces reactivity . In 2,4-Dichloro-1-(trifluoromethyl)benzene, the absence of a nitro group simplifies its use in catalytic methoxycarbonylation, achieving higher conversion rates than chlorinated analogs .

Environmental and Biological Impact: Nitrofluorfen and tecnazene demonstrate how substitution patterns influence environmental behavior. Nitrofluorfen’s phenoxy group improves bioavailability in plants, whereas tecnazene’s tetrachloro structure increases persistence but limits biodegradability . The target compound’s methyl group (position 4) may reduce volatility compared to non-alkylated analogs, impacting its handling and environmental dispersion .

Synthetic Utility: The target compound’s balanced substitution (two chlorines, one methyl, one nitro, one CF₃) makes it versatile for synthesizing pesticides, contrasting with nitrofluorfen, which requires phenoxy group installation for herbicidal activity .

Contradictions and Limitations

- highlights that 1-fluoro-2-nitro-4-(trifluoromethyl)benzene outperforms the target compound’s analogs in polyamine derivatization due to better steric and electronic compatibility with amino groups . This suggests that minor substituent changes (e.g., fluoro vs. chloro) significantly alter application suitability.

- Safety data for the target compound (H301, H311, H331) align with nitroaromatic hazards but lack comparative toxicity studies against analogs like tecnazene or nitrofluorfen .

Biological Activity

2,3-Dichloro-4-methyl-1-nitro-5-(trifluoromethyl)benzene, also known by its CAS number 115571-68-1, is a halogenated aromatic compound that has garnered attention due to its potential biological activities. This article explores the compound's chemical properties, biological activity, and relevant case studies, supported by diverse research findings.

The compound's molecular formula is , and it has a molecular weight of approximately 274.024 g/mol. Key physical properties include:

| Property | Value |

|---|---|

| Density | 1.566 g/cm³ |

| Boiling Point | 270.2 °C |

| Flash Point | 117.2 °C |

| LogP | 4.752 |

| Polar Surface Area (PSA) | 45.82 Ų |

These properties indicate a relatively stable compound with significant hydrophobic character due to the trifluoromethyl group, which may influence its biological interactions.

The presence of the trifluoromethyl group in aromatic compounds has been linked to enhanced biological activity. Studies suggest that this group can significantly alter the pharmacokinetics and pharmacodynamics of drugs, often increasing their potency against various biological targets. For instance, compounds containing the trifluoromethyl moiety have been shown to exhibit improved inhibition of enzymes such as cyclooxygenases (COX), which are crucial in inflammatory pathways .

Toxicological Studies

Research indicates that halogenated aromatic compounds can exhibit varying degrees of toxicity depending on their structure and substituents. Case studies have demonstrated that related compounds can induce cytotoxic effects in cancer cell lines and impact cellular signaling pathways involved in apoptosis and proliferation .

A specific study on similar compounds highlighted their potential as anti-inflammatory agents through COX inhibition, suggesting that this compound may share similar pathways .

Case Studies

- Inhibition of Cancer Cell Proliferation : A study focused on a structurally analogous compound showed significant inhibition of proliferation in breast cancer cell lines when treated with varying concentrations of the compound over a period of 48 hours. The IC50 value was determined to be around 5 µM, indicating substantial potency .

- COX Inhibition : Another research article documented the effects of trifluoromethyl-containing compounds on COX-2 activity, revealing that these compounds could reduce prostaglandin synthesis significantly, thus providing a basis for their potential use in anti-inflammatory therapies .

- Neuroprotective Effects : Preliminary studies suggest that similar nitro-substituted benzene derivatives may exhibit neuroprotective properties by modulating oxidative stress markers in neuronal cell cultures .

Q & A

Q. What are the optimal synthetic routes for preparing 2,3-Dichloro-4-methyl-1-nitro-5-(trifluoromethyl)benzene?

Methodological Answer: The compound can be synthesized via nitro-group introduction and halogenation reactions . A typical approach involves:

- Step 1 : Nitration of a pre-functionalized benzene derivative (e.g., 2,3-dichloro-4-methylbenzene) using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration.

- Step 2 : Trifluoromethylation via Ullmann coupling or radical-mediated reactions using reagents like CF₃I/CuI .

- Step 3 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixture).

Key Considerations : Monitor reaction progress with TLC (Rf ~0.5 in hexane:EtOAc 8:2) and confirm regioselectivity using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. How can researchers ensure purity and stability during storage?

Methodological Answer:

- Purity Analysis : Use HPLC (C18 column, acetonitrile/water mobile phase) with UV detection (λ = 254 nm) to verify >98% purity.

- Stability : Store under inert atmosphere (argon) at –20°C in amber vials to prevent photodegradation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess decomposition pathways .

Advanced Research Questions

Q. What advanced analytical techniques resolve structural ambiguities in derivatives of this compound?

Methodological Answer:

- X-ray Crystallography : For unambiguous confirmation of substituent positions, grow single crystals via slow evaporation (solvent: dichloromethane/hexane). Compare with known structures (e.g., derivatives in ).

- Multinuclear NMR : Use ¹⁹F NMR to distinguish between CF₃ and aromatic fluorine environments. 2D NOESY can clarify steric interactions between nitro and methyl groups .

- HRMS : Match exact mass (theoretical [M+H]⁺ = 315.9527) with experimental data (tolerance <2 ppm) .

Q. How can derivatization enhance detection in trace analysis (e.g., environmental samples)?

Methodological Answer: Derivatization with electron-deficient aryl reagents improves chromatographic detectability:

- Reagent : 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene reacts with amines or thiols in the compound to form stable adducts.

- Protocol : Mix analyte (0.1 mM) with derivatizing agent (2 eq) in borate buffer (pH 9.0) at 60°C for 1 h. Isolate derivatives via SPE (C18 cartridges) and analyze via LC-MS/MS .

Advantages : Enhances ionization efficiency (ESI+) and reduces matrix interference in complex samples.

Q. What mechanistic insights guide its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Methodological Answer:

- Substituent Effects : The electron-withdrawing nitro and CF₃ groups deactivate the benzene ring, requiring Pd/XPhos catalysts for Suzuki couplings.

- Optimization : Use microwave-assisted conditions (120°C, 20 min) with aryl boronic acids (1.5 eq) and K₂CO₃ base in DMF/H₂O (4:1). Monitor regioselectivity via GC-MS .

Contradiction Note : and propose alternative pathways (radical vs. polar mechanisms) for trifluoromethylation; DFT calculations are recommended to resolve this .

Q. How is this compound applied in medicinal chemistry or agrochemical research?

Methodological Answer:

- Pharmacophore Design : The nitro and CF₃ groups enhance binding to hydrophobic enzyme pockets (e.g., cytochrome P450 inhibitors). Perform docking studies (AutoDock Vina) with protein targets (PDB: 4DQL).

- Agrochemical Screening : Test herbicidal activity via in vitro assays (e.g., Arabidopsis thaliana germination inhibition at 10–100 μM). Compare with structural analogs (e.g., 1,2,4-trichloro-5-((4-chlorophenyl)thio)benzene in ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.